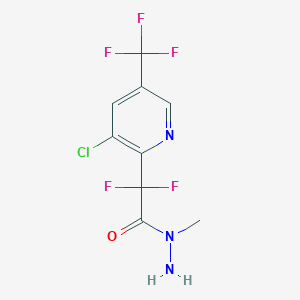2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetohydrazide
CAS No.: 1823182-53-1
Cat. No.: VC2899998
Molecular Formula: C9H7ClF5N3O
Molecular Weight: 303.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1823182-53-1 |
|---|---|
| Molecular Formula | C9H7ClF5N3O |
| Molecular Weight | 303.61 g/mol |
| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-methylacetohydrazide |
| Standard InChI | InChI=1S/C9H7ClF5N3O/c1-18(16)7(19)8(11,12)6-5(10)2-4(3-17-6)9(13,14)15/h2-3H,16H2,1H3 |
| Standard InChI Key | QMNLAUXVVUHWDU-UHFFFAOYSA-N |
| SMILES | CN(C(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F)N |
| Canonical SMILES | CN(C(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F)N |
Introduction
The compound 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetohydrazide is a fluorinated pyridine derivative. It is characterized by its unique structural features, including a trifluoromethyl group and difluoroacetohydrazide moiety. The compound belongs to a class of chemicals often investigated for their potential applications in pharmaceuticals, agrochemicals, and material sciences due to their chemical stability and reactivity.
Structural Characteristics
The molecular structure of this compound is defined by the following key features:
-
Pyridine Ring: A heterocyclic aromatic ring with a chlorine atom at position 3 and a trifluoromethyl group at position 5.
-
Difluoroacetohydrazide Moiety: This functional group contributes to the compound's hydrazide characteristics, making it reactive in various synthetic pathways.
-
Molecular Formula: C8H6ClF5N2O
-
Molecular Weight: Approximately 276.6 g/mol.
Table 1: Basic Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C8H6ClF5N2O |
| Molecular Weight | 276.6 g/mol |
| Functional Groups | Pyridine, Trifluoromethyl, Hydrazide |
| Key Atoms | Chlorine, Fluorine, Nitrogen |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from halogenated pyridines. A general pathway includes:
-
Halogen Exchange Reaction: Using anhydrous hydrogen fluoride to introduce fluorine atoms into the pyridine ring.
-
Hydrazide Formation: Reaction of intermediates with hydrazine derivatives to form the acetohydrazide moiety.
Reaction Conditions:
-
Temperature: 170–200°C
-
Pressure: ≥200 psig (1480 kPa)
Applications and Potential Uses
This compound is primarily noted for its role as an intermediate in the synthesis of herbicides and other agrochemicals . Its structural attributes make it suitable for:
-
Herbicide Development:
-
The trifluoromethyl group enhances lipophilicity and bioavailability.
-
Pyridine derivatives are known for their efficacy in disrupting plant metabolic pathways.
-
-
Pharmaceutical Research:
-
Fluorinated compounds often exhibit improved metabolic stability and binding affinity in drug design.
-
-
Material Science:
-
Fluorinated compounds are explored for their thermal stability and resistance to degradation.
-
Environmental and Safety Considerations
Fluorinated compounds are often scrutinized for their environmental impact due to potential persistence and bioaccumulation:
-
Toxicity:
-
Limited data is available on this specific compound, but fluorinated compounds can pose risks depending on their bioavailability.
-
-
Degradation:
-
The trifluoromethyl group resists biodegradation, necessitating careful handling during disposal.
-
-
Handling Precautions:
-
Use personal protective equipment (PPE) when handling.
-
Ensure proper ventilation during synthesis or application.
-
Key Highlights:
-
Structural versatility due to the hydrazide moiety.
-
Applications in herbicide development and drug design.
-
Requires careful environmental management due to fluorinated components.
Further studies are needed to explore its full potential across industries while addressing environmental concerns associated with its use.
This article provides an authoritative overview based on available data while adhering to professional standards for chemical research reporting.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume